5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid
CAS No.: 1393441-79-6
Cat. No.: VC2573563
Molecular Formula: C11H12BrNO4
Molecular Weight: 302.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1393441-79-6 |
|---|---|
| Molecular Formula | C11H12BrNO4 |
| Molecular Weight | 302.12 g/mol |
| IUPAC Name | 5-bromo-2-(3-carboxypropylamino)benzoic acid |
| Standard InChI | InChI=1S/C11H12BrNO4/c12-7-3-4-9(8(6-7)11(16)17)13-5-1-2-10(14)15/h3-4,6,13H,1-2,5H2,(H,14,15)(H,16,17) |
| Standard InChI Key | WCTVMCGXSAYRRR-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Br)C(=O)O)NCCCC(=O)O |
| Canonical SMILES | C1=CC(=C(C=C1Br)C(=O)O)NCCCC(=O)O |
Introduction
Chemical Identity and Structure
Basic Identification
5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid is identified by the CAS Registry Number 1393441-79-6 . This organic compound is recognized in chemical databases and research literature as a specialized research chemical with potential applications in biochemical and pharmaceutical research. The compound belongs to the class of amino acid derivatives due to the presence of an amino group attached to a carboxylic acid moiety.
Structural Characteristics
The molecular structure of 5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid features a benzoic acid core with distinctive functional group modifications. The compound contains a bromine atom at the 5-position of the benzoic acid ring, and an amino group at the 2-position that connects to a propyl chain terminated with a carboxylic acid group. This arrangement of functional groups contributes to its chemical reactivity and potential biological interactions.
Physicochemical Properties
Fundamental Properties
The compound is characterized by the molecular formula C11H12BrNO4 and has a molecular weight of 302.12 g/mol . These properties are consistently reported across multiple chemical databases and supplier specifications . The presence of both carboxylic acid groups and an amino group contributes to its solubility profile and potential for hydrogen bonding interactions.
Comparative Analysis
The table below compares 5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid with related brominated amino benzoic acid derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid | C11H12BrNO4 | 302.12 | 1393441-79-6 |
| 5-Bromo-2-[(2-carboxyethyl)amino]benzoic acid | C10H10BrNO4 | 288.09 | 105026-31-1 |
| 3-amino-5-bromo-2-methyl benzoic acid | C8H8BrNO2 | 230.06 | 1374264-52-4 |
This comparison demonstrates structural variations in brominated amino benzoic acid derivatives, highlighting differences in side chain length and functional group positioning .
Synthesis and Chemical Reactions
Chemical Reactivity
Due to its functional groups, 5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid can participate in various chemical reactions characteristic of carboxylic acids and secondary amines. It can undergo esterification reactions at the carboxylic acid groups, as well as various transformations at the bromine position through coupling reactions. These reactive sites make it valuable as a building block in the synthesis of more complex molecules.
Comparative Analysis with Related Compounds
Structural Analogues
Several structural analogues of 5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid exist, including compounds with varied chain lengths and different functional group arrangements . For example, 5-Bromo-2-[(2-carboxyethyl)amino]benzoic acid features a shorter carboxyethyl chain compared to the carboxypropyl group in the title compound . Other analogues include compounds where the amino linkage is replaced by more complex functionalities, such as sulfonamide groups (as in 3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid).
Structural-Property Relationships
The variations in structure among these related compounds can significantly impact their physicochemical properties and potential biological activities . The chain length between the amino group and the terminal carboxylic acid affects properties such as solubility, flexibility, and potential binding interactions with biological targets . Similarly, the position of the bromine atom on the aromatic ring can influence the electronic distribution and reactivity of the molecule .
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